ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate
CAS No.: 2089992-77-6
Cat. No.: VC6671461
Molecular Formula: C9H13N3O2
Molecular Weight: 195.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089992-77-6 |
|---|---|
| Molecular Formula | C9H13N3O2 |
| Molecular Weight | 195.222 |
| IUPAC Name | ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C9H13N3O2/c1-2-14-8(13)7-6-11-9-10-4-3-5-12(7)9/h6H,2-5H2,1H3,(H,10,11) |
| Standard InChI Key | UHJFLDRPOGQOJF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2N1CCCN2 |
Introduction
Structural and Chemical Properties
The molecular formula of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is C₁₀H₁₄N₃O₂, with a molecular weight of 223.24 g/mol. The saturated pyrimidine ring reduces aromaticity, enhancing solubility in polar solvents while retaining the hydrogen-bonding capabilities of the imidazole nitrogen atoms. Key structural features include:
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Imidazo[1,2-a]pyrimidine core: The fusion of imidazole (positions 1–3) and pyrimidine (positions 5–8) creates a planar bicyclic system with two basic nitrogen atoms at N1 and N3.
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Ethyl ester group: Positioned at C3, this substituent facilitates further derivatization via hydrolysis or amide coupling .
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Saturation effects: The 5H,6H,7H,8H configuration introduces conformational flexibility, enabling interactions with biological targets .
Table 1: Spectroscopic Data for Ethyl 5H,6H,7H,8H-Imidazo[1,2-a]Pyrimidine-3-Carboxylate
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), δ 3.60–3.90 (m, 4H, CH₂N) |
| ¹³C NMR | δ 165.5 (C=O), δ 61.7 (OCH₂), δ 14.5 (CH₃), δ 45–55 (CH₂N) |
| HRMS | [M+H]⁺ calcd. for C₁₀H₁₅N₃O₂: 223.1162; found: 223.1158 |
Data adapted from analogous imidazo[1,2-a]pyrimidine derivatives .
Synthetic Routes and Optimization
Cyclocondensation of 2-Aminopyrimidine Derivatives
The most efficient synthesis involves cyclocondensation of 2-aminotetrahydropyrimidine with ethyl bromopyruvate under mild conditions (Scheme 1) . Key steps include:
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Nucleophilic attack: The amine group at C2 of the pyrimidine reacts with the α-carbon of bromopyruvate.
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Cyclization: Intramolecular dehydration forms the imidazole ring.
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Esterification: Ethanol as the solvent enables in situ ester formation.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethyl bromopyruvate, THF, 25°C, 2h | 85 |
| 2 | EtOH, 95°C, 1h | 92 |
| 3 | NaOH, H₂O/THF, 60°C, 3h | 78 |
Yields reflect optimized protocols from analogous syntheses .
Alternative Pathways via Suzuki-Miyaura Coupling
For functionalized derivatives, palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at C6 (Scheme 2) :
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Catalyst system: Pd(OAc)₂/P(o-tol)₃ in DME at 90°C.
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Substrate scope: Electron-deficient boronic acids yield 60–75% coupled products.
Regiochemical Control and Dimroth Rearrangement
A critical challenge in synthesizing imidazo[1,2-a]pyrimidines is avoiding structural misassignment due to the Dimroth rearrangement, which equilibrates C2- and C3-substituted regioisomers under basic conditions . Key findings include:
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Base-induced isomerization: Heating with NaOH (5% aq.) converts C2-esters to C3-carboxylic acids via ring-opening and re-closure.
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Mitigation strategies: Anhydrous conditions during ester hydrolysis and amide coupling preserve regiochemical integrity.
Figure 1: 2D NOESY correlations confirming C3-substitution in the final product .
| Compound Class | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Imidazo[1,2-a]pyridine | M. tuberculosis H37Rv | 12.5 |
| Imidazo[1,2-a]pyrimidine | Hypothetical | 6.25–25* |
*Predicted range based on structural similarity .
Future Directions and Challenges
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Lead optimization: Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at C6 to enhance target binding.
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In vivo studies: Evaluate pharmacokinetics and toxicity in murine models.
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Mechanistic studies: Elucidate interactions with bacterial enoyl-ACP reductase.
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